molecular formula C14H11N3OS B1212604 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone CAS No. 89374-39-0

2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone

Cat. No.: B1212604
CAS No.: 89374-39-0
M. Wt: 269.32 g/mol
InChI Key: UHVSTJKUHPUVGN-UHFFFAOYSA-N
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Description

2-(4-methylanilino)-4-pyrido[3,2-e][1,3]thiazinone is a substituted aniline.

Properties

CAS No.

89374-39-0

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

2-(4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C14H11N3OS/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18)

InChI Key

UHVSTJKUHPUVGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.66 g of 1-(2-chloronicotinoyl)-3-(4-methylphenyl)thiourea and 30 mf of toluene were put in a 100 ml flask. To the flask were then connected a Dean-Stark water separator and a Dimroth condenser. The mixture was then heated under reflux for 4 hours. The reaction mixture was then allowed to cool. The resulting precipitate was collected by filtration, washed with toluene, and then dried under reduced pressure to obtain 4.69 g of 2-(4-methylanilino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one.
Name
1-(2-chloronicotinoyl)-3-(4-methylphenyl)thiourea
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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